molecular formula C12H13BrO2 B1290920 2-Bromo-3-(2-carboethoxyphenyl)-1-propene CAS No. 731772-80-8

2-Bromo-3-(2-carboethoxyphenyl)-1-propene

Cat. No.: B1290920
CAS No.: 731772-80-8
M. Wt: 269.13 g/mol
InChI Key: WNVFKFDYPUGUJC-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-carboethoxyphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propene chain, with a carboethoxyphenyl group attached to the third carbon. The structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-carboethoxyphenyl)-1-propene typically involves the bromination of 3-(2-carboethoxyphenyl)-1-propene. This can be achieved through the addition of bromine (Br2) to the double bond of the propene chain under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-carboethoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols (RSH) for thiolation. These reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used, and the reactions are conducted in non-polar solvents like dichloromethane.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used, often in aqueous or organic solvents.

Major Products Formed

    Substitution Reactions: Products include 3-(2-carboethoxyphenyl)-1-propanol, 3-(2-carboethoxyphenyl)-1-propylamine, and 3-(2-carboethoxyphenyl)-1-propylthiol.

    Addition Reactions: Products include 2,3-dibromo-3-(2-carboethoxyphenyl)-1-propane and 3-(2-carboethoxyphenyl)-1-chloropropane.

    Oxidation Reactions: Products include 3-(2-carboethoxyphenyl)-1,2-epoxypropane and 3-(2-carboethoxyphenyl)-1,2-propanediol.

Scientific Research Applications

2-Bromo-3-(2-carboethoxyphenyl)-1-propene has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-carboethoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The bromine atom and the carboethoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of enzyme activity, gene expression, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2-carboethoxyphenyl)-1-butene
  • 2-Bromo-3-(2-carboethoxyphenyl)-1-butene
  • 2-Bromo-3-(2-carboethoxyphenyl)-1-pentene

Uniqueness

2-Bromo-3-(2-carboethoxyphenyl)-1-propene is unique due to its specific structural features, such as the position of the bromine atom and the carboethoxyphenyl group. These features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in both research and industrial settings.

Properties

IUPAC Name

ethyl 2-(2-bromoprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVFKFDYPUGUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641148
Record name Ethyl 2-(2-bromoprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-80-8
Record name Ethyl 2-(2-bromoprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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